N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide
Description
The compound N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide features a pyrazine-2-carboxamide core linked to an oxazole ring, which is further connected to a piperazine moiety substituted with a furan-2-carbonyl group.
Properties
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O5/c25-15(12-10-19-3-4-20-12)22-18-21-13(11-29-18)16(26)23-5-7-24(8-6-23)17(27)14-2-1-9-28-14/h1-4,9-11H,5-8H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTNJHHAMKOBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationship (SAR), and synthesis methods, supported by data tables and relevant case studies.
Structural Features
The compound consists of multiple heterocyclic components, including:
- Furan : A five-membered aromatic ring with oxygen.
- Piperazine : A six-membered ring containing two nitrogen atoms.
- Oxazole : A five-membered ring containing one oxygen and one nitrogen atom.
- Pyrazine : A six-membered aromatic ring with two nitrogen atoms.
This intricate structure allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes involved in cellular signaling, particularly kinases and proteases. Such interactions are crucial in the treatment of diseases characterized by dysregulated enzyme activity, such as cancer and inflammatory disorders.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
| Activity | Description |
|---|---|
| Anticancer | Potentially inhibits cancer cell proliferation through kinase inhibition. |
| Antimicrobial | Exhibits activity against various pathogens, suggesting a role in infection control. |
| Anti-inflammatory | Modulates inflammatory pathways, possibly reducing chronic inflammation. |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the functional groups can significantly influence the biological activity of the compound. For instance, the presence of the piperazine ring is crucial for its pharmacological effects, as it is associated with anxiolytic and antidepressant properties .
Case Studies
- Anticancer Activity : In a study examining derivatives of similar compounds, certain analogs demonstrated significant cytotoxicity against various cancer cell lines. The presence of the furan and oxazole moieties was linked to enhanced anticancer effects due to improved binding affinity to target proteins involved in cell cycle regulation.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds, revealing that those containing the pyrazine moiety exhibited notable activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for tuberculosis treatment .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Furan Derivative : React furan-2-carboxylic acid with thionyl chloride to produce furan-2-carbonyl chloride.
- Piperazine Coupling : The furan derivative is then reacted with piperazine in an appropriate solvent to form the piperazine intermediate.
- Oxazole Ring Formation : This intermediate undergoes cyclization with oxazole derivatives under acidic conditions.
- Final Coupling : The pyrazine component is introduced through a coupling reaction, yielding the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carbonyl Derivatives
Compounds sharing the piperazine-carbonyl backbone (Table 1) highlight the impact of substituents on physicochemical properties:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in 8b) increase melting points and metabolic stability .
- The methoxy group in 8d improves solubility, a critical factor for bioavailability .
- The furan substituents in may enhance binding to aromatic receptors via π-π stacking, suggesting similar behavior in the target compound.
Pyrazine-2-Carboxamide Derivatives
Pyrazine-2-carboxamide derivatives (Table 2) demonstrate substituent-driven variations in activity:
Heterocyclic Modifications
Oxazole vs. Thiazole and Quinazolinone
- Thiazole Derivatives : A compound with a thiazole ring () showed 74.88% inhibition in anticonvulsant assays, indicating heterocycle-dependent activity .
- Quinazolinone Derivatives: Compounds like A2–A6 () prioritize hydrogen bonding via the quinazolinone ring, contrasting with the oxazole’s electron-deficient nature in the target compound .
Furan Substituents
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Trifluoromethyl (8b) and chloro (5b) enhance stability and binding affinity .
- Furan Motifs : and suggest furan groups improve interactions with hydrophobic enzyme pockets .
- Heterocycle Synergy : The combination of oxazole (electron-deficient) and pyrazine (planar aromatic) may optimize steric and electronic profiles for target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
